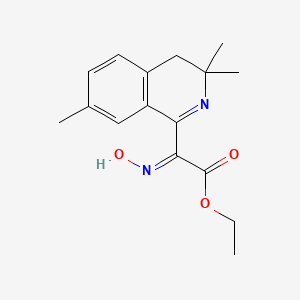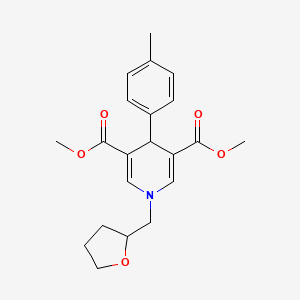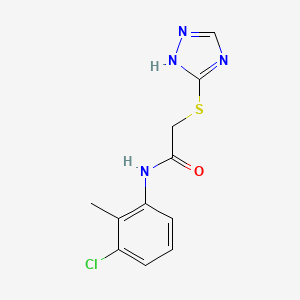
ethyl (2E)-(hydroxyimino)(3,3,7-trimethyl-3,4-dihydroisoquinolin-1-yl)ethanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE is a complex organic compound with a unique structure that combines an ethyl ester, a hydroxyimino group, and a dihydroisoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate aldehyde with a hydroxylamine derivative to form the hydroxyimino group. This intermediate is then reacted with an ethyl ester and a dihydroisoquinoline derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
化学反応の分析
Types of Reactions
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The ethyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The dihydroisoquinoline moiety may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific context.
類似化合物との比較
Similar Compounds
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE: shares similarities with other hydroxyimino and dihydroisoquinoline derivatives.
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE lies in its potential to exhibit diverse chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
ethyl (2E)-2-hydroxyimino-2-(3,3,7-trimethyl-4H-isoquinolin-1-yl)acetate |
InChI |
InChI=1S/C16H20N2O3/c1-5-21-15(19)14(18-20)13-12-8-10(2)6-7-11(12)9-16(3,4)17-13/h6-8,20H,5,9H2,1-4H3/b18-14+ |
InChIキー |
AWFBLPWKUAFXFL-NBVRZTHBSA-N |
異性体SMILES |
CCOC(=O)/C(=N/O)/C1=NC(CC2=C1C=C(C=C2)C)(C)C |
正規SMILES |
CCOC(=O)C(=NO)C1=NC(CC2=C1C=C(C=C2)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11089203.png)
![(Diethyl)[2-(2-methylthiazolo[5,4-b]indol-4-yl)ethyl]amine](/img/structure/B11089206.png)
![3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11089214.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B11089221.png)
![Methyl 4,5-dimethyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11089228.png)

![4-methoxy-N-[(2E)-4-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11089241.png)
![2,4-Dichloro-N-[2,2,2-trifluoro-1-(6-methyl-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B11089249.png)


![2-chloro-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11089283.png)
![2-chloro-N-[(4-chlorobenzyl)carbamoyl]-4,6-dimethyl-5-nitropyridine-3-carboxamide](/img/structure/B11089293.png)
![1-[2-(4-chloro-3-nitrophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B11089297.png)
![Ethyl 4-[3-(2-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11089298.png)
